Lipophilicity Differential (XLogP3) vs. Unsubstituted Core Scaffold
The target compound exhibits a computed XLogP3 of 4.1, which is 2.6 log units higher than the 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine core (XLogP3 = 1.5) that lacks the 6-cinnamyl substituent [1][2]. This reflects the addition of a lipophilic phenylpropenyl moiety. The difference quantifies the increased membrane partitioning propensity expected from the target compound relative to the minimal scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine (CAS 112581-74-5): XLogP3 = 1.5 |
| Quantified Difference | Δ XLogP3 = 2.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025 release |
Why This Matters
A 2.6-unit higher logP directly impacts solubility, passive permeability, and protein binding; users requiring a lipophilic probe for cellular assays or CNS-targeted screening should select this compound over the hydrophilic core scaffold.
- [1] PubChem. (2025). Compound Summary for CID 1480599: 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine. View Source
- [2] PubChem. (2025). Compound Summary for CID 3611062: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine. View Source
